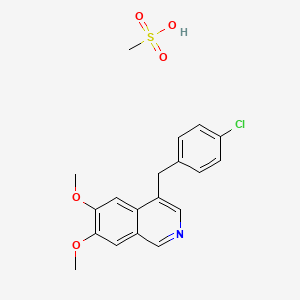
(E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid
説明
Hept-2-enoic acid, also known as heptenoic acid, is an unsaturated fatty acid . It is a clear, colorless liquid with a strong odor, and is commonly used in the flavor and fragrance industry for its pungent, anise-like odor . In addition, it can be used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of α,β-unsaturated carboxylic acids has been known for more than 130 years . A protocol using the combination of Ni (II) salt, bisphosphine ligand, and a catalytic amount of acid anhydride, to achieve the hydrocarboxylation of various alkynes with formic acid with high selectivity and remarkable functional group compatibility, affording α, β-unsaturated carboxylic acids regio- and stereoselectively .Molecular Structure Analysis
The molecular structures of the two lowest melting odd- and even-numbered α,β-unsaturated carboxylic acids—(E)-hept-2-enoic acid (C7) and (E)-oct-2-enoic acid (C8)—are reported . C7 crystallizes in the triclinic space group with two molecules in the unit cell and C8 in the monoclinic space group C 2/ c with eight molecules in the unit cell .Chemical Reactions Analysis
Hept-2-enoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical and Chemical Properties Analysis
Hept-2-enoic acid has a molecular weight of 128.17 and a formula of C7H12O2 . It appears as a colorless to light yellow liquid . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 226.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Microbial Degradation and Environmental Fate
Polyfluoroalkyl chemicals, including compounds with structures similar to (E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic acid, undergo microbial degradation which can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). Studies emphasize the need for comprehensive environmental biodegradability studies to evaluate the fate and effects of these chemicals and their precursors in various environmental matrices (Liu & Avendaño, 2013).
Health and Ecotoxicological Risks
Research has also focused on the toxicological implications of perfluoroalkyl acids (such as PFOS and PFOA) which are derivatives from the degradation of polyfluoroalkyl substances. There's a significant interest in understanding the developmental toxicity of these chemicals, given their widespread prevalence in the environment and potential for accumulation in biological systems (Lau, Butenhoff, & Rogers, 2004). Additionally, the presence and stability of nitisinone (a related compound) under various conditions have been studied to understand its degradation products and environmental stability (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental Monitoring and Treatment
There is a growing body of literature focusing on the occurrence, fate, and removal of perfluorinated compounds in wastewater and other environmental matrices. This research is crucial for developing strategies to mitigate the environmental presence of these persistent chemicals and their by-products. Studies reviewing concentrations and distribution coefficients in surface waters, sediments, soils, and wastewater highlight the challenges and advancements in monitoring and treating PFAS contamination (Arvaniti & Stasinakis, 2015).
Alternatives and Sustainable Solutions
There is an ongoing search for sustainable alternatives to polyfluoroalkyl substances that minimize environmental and health risks. Research into the conversion of plant biomass to furan derivatives proposes alternatives for the chemical industry, potentially replacing non-renewable sources with more environmentally friendly options (Chernyshev, Kravchenko, & Ananikov, 2017).
作用機序
Target of Action
Similar compounds with trifluoromethyl groups have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Trifluoromethyl groups in similar compounds have been known to participate in various chemical reactions, including photocatalysis .
Biochemical Pathways
Compounds with similar structures have been used in photocatalysis and phosphorescent oleds .
Result of Action
Similar compounds have shown potential in applications such as dye-sensitive solar cells (dsscs), where they have improved the photoconversion efficiency .
特性
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSSRTXPFBWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379249 | |
| Record name | 4,4-Bis(trifluoromethyl)-2H,3H-heptafluoroheptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-43-9 | |
| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)-2-heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(trifluoromethyl)-2H,3H-heptafluoroheptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



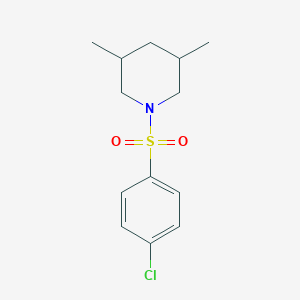
![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)
![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)
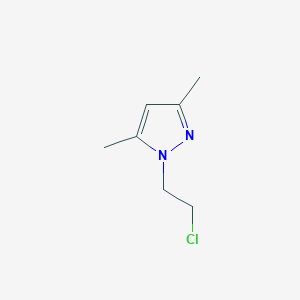


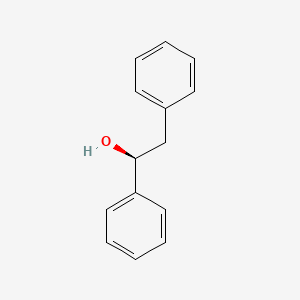
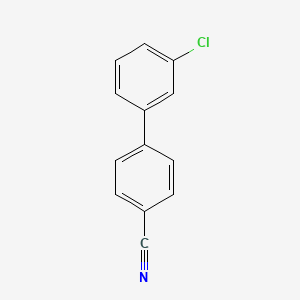
![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)


![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)
